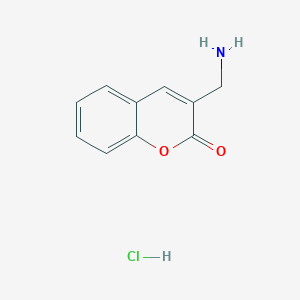

3-(aminomethyl)-2H-chromen-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

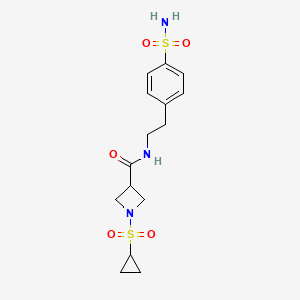

The compound “3-(aminomethyl)-2H-chromen-2-one hydrochloride” is a derivative of chromen-2-one with an aminomethyl group attached at the 3rd position . Chromen-2-one derivatives are known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for “3-(aminomethyl)-2H-chromen-2-one hydrochloride” were not found, aminomethyl groups are often introduced into molecules through reactions with amines . Additionally, boronic esters, which are similar to aminomethyl groups, have been synthesized through catalytic protodeboronation .Molecular Structure Analysis

The molecular structure of “3-(aminomethyl)-2H-chromen-2-one hydrochloride” would likely consist of a chromen-2-one core structure with an aminomethyl group attached at the 3rd position . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2 .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, can undergo a variety of reactions, including alkylation, acylation, and reactions with carbonyl compounds to form imines .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(aminomethyl)-2H-chromen-2-one hydrochloride” would depend on its specific molecular structure. Amines generally have basic properties and can form salts with acids . Other properties such as solubility, melting point, and boiling point would need to be determined experimentally .Aplicaciones Científicas De Investigación

I have conducted several searches to find specific scientific research applications of “3-(aminomethyl)-2H-chromen-2-one hydrochloride”, but unfortunately, the available information does not provide a detailed breakdown into unique applications as requested. The search results include general information about the compound and its availability from suppliers like Sigma-Aldrich and Ambeed , but they do not detail specific research applications.

Mecanismo De Acción

Target of Action

The primary target of 3-(aminomethyl)-2H-chromen-2-one hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis (Mtb) leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mtb . It has two catalytic sites: an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu .

Mode of Action

GSK3036656 inhibits the enzymatic activity of Mtb LeuRS . It applies the oxaborole tRNA trapping (OBORT) mechanism to Mtb LeuRS, leading to the inhibition of protein synthesis . This compound shows potent inhibition of Mtb LeuRS (IC50 = 0.20 μM) and in vitro antitubercular activity (Mtb H37Rv MIC = 0.08 μM) .

Biochemical Pathways

The inhibition of Mtb LeuRS by GSK3036656 affects the protein synthesis pathway in Mtb . By blocking the charging of tRNA^Leu with leucine, it disrupts the translation process, leading to the inhibition of protein synthesis and thus the growth of Mtb .

Pharmacokinetics

It is highly selective for the Mtb LeuRS enzyme, with IC50 of >300 μM and 132 μM for human mitochondrial LeuRS and human cytoplasmic LeuRS, respectively .

Result of Action

The inhibition of Mtb LeuRS by GSK3036656 leads to the disruption of protein synthesis in Mtb, thereby inhibiting the growth of the bacteria . This results in its antitubercular activity, making it a potential candidate for the treatment of tuberculosis .

Action Environment

The action, efficacy, and stability of GSK3036656 can be influenced by various environmental factors While specific details are not available in the search results, factors such as pH, temperature, and the presence of other compounds can potentially affect the action of the compound

Safety and Hazards

Direcciones Futuras

The future directions for research on “3-(aminomethyl)-2H-chromen-2-one hydrochloride” could include further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. This could involve in-depth studies using various analytical techniques and biological assays .

Propiedades

IUPAC Name |

3-(aminomethyl)chromen-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2.ClH/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12;/h1-5H,6,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBPULUVERBOTRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(aminomethyl)-2H-chromen-2-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4-(furan-3-yl)thiazol-2-amine hydrochloride](/img/structure/B2995388.png)

![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)

![4,9-Dioxa-1-azaspiro[5.5]undecane](/img/structure/B2995398.png)

![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)

![N-[(1-Tert-butylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2995408.png)